methyl N-[4-chloro-2-(1H-tetrazol-1-yl)benzoyl]-beta-alaninate
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Overview
Description
Methyl N-[4-chloro-2-(1H-tetrazol-1-yl)benzoyl]-beta-alaninate is a synthetic organic compound that features a tetrazole ring, a benzoyl group, and a beta-alanine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[4-chloro-2-(1H-tetrazol-1-yl)benzoyl]-beta-alaninate typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an aromatic nitrile with sodium azide in the presence of a catalyst such as zinc salts.
Introduction of the Benzoyl Group: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Coupling with Beta-Alanine: The final step involves coupling the tetrazole-benzoyl intermediate with beta-alanine using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[4-chloro-2-(1H-tetrazol-1-yl)benzoyl]-beta-alaninate can undergo various types of chemical reactions:
Reduction: The compound can be reduced to form amine derivatives, particularly at the benzoyl group.
Substitution: The chlorine atom in the benzoyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Nitro derivatives of the tetrazole ring.
Reduction: Amine derivatives of the benzoyl group.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl N-[4-chloro-2-(1H-tetrazol-1-yl)benzoyl]-beta-alaninate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl N-[4-chloro-2-(1H-tetrazol-1-yl)benzoyl]-beta-alaninate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- Methyl N-[4-chloro-2-(1H-tetrazol-1-yl)benzoyl]-L-methioninate
- N,N-dimethyl-2-[(phenyl)(1H-tetrazol-1-yl)methyl]hydrazine-1-carboxamide
Uniqueness
Methyl N-[4-chloro-2-(1H-tetrazol-1-yl)benzoyl]-beta-alaninate is unique due to its combination of a tetrazole ring, benzoyl group, and beta-alanine moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Biological Activity
Methyl N-[4-chloro-2-(1H-tetrazol-1-yl)benzoyl]-beta-alaninate is a compound of significant interest in pharmaceutical and biochemical research due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₂ClN₅O₃
- Molecular Weight : 309.71 g/mol
- CAS Number : 1040695-59-7
Synthesis
The synthesis of this compound typically involves:
- Formation of the Tetrazole Ring : The initial step in the synthesis process includes creating the tetrazole structure, which is crucial for the compound's biological activity.
- Coupling with Chlorinated Phenyl Group : This step enhances the compound's lipophilicity, potentially affecting its transport across cellular membranes.
- Final Modifications : The introduction of the beta-alanine moiety occurs through amide bond formation, yielding the final product under controlled conditions.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The tetrazole group enhances binding affinity, modulating various biochemical pathways.
Antimicrobial Properties
Research indicates that derivatives containing tetrazole rings can exhibit antimicrobial properties. However, studies have shown that this compound itself may have limited direct antimicrobial activity against certain bacteria when tested at concentrations up to 128 mg/L . The structural modifications influence its ability to penetrate bacterial membranes effectively.
Study on Antimicrobial Activity
A study published in MDPI explored the antimicrobial potential of tetrazole-containing compounds. It was found that while some derivatives displayed significant inhibition against Gram-positive and Gram-negative bacteria, this compound did not exhibit similar efficacy. The increased lipophilicity from structural changes did not translate into enhanced passive diffusion or antimicrobial activity .
Enzyme Interaction Studies
Another research effort focused on enzyme interactions highlighted that compounds with similar structures could act as inhibitors in biosynthetic pathways. This compound showed potential as a candidate for studying enzyme interactions due to its unique functional groups, which may influence binding dynamics and specificity .
Summary of Findings
Property | Details |
---|---|
Molecular Formula | C₁₂H₁₂ClN₅O₃ |
Molecular Weight | 309.71 g/mol |
Antimicrobial Activity | Limited against tested bacteria |
Mechanism of Action | Enzyme interaction modulation |
Synthesis Complexity | Multi-step organic synthesis |
Properties
Molecular Formula |
C12H12ClN5O3 |
---|---|
Molecular Weight |
309.71 g/mol |
IUPAC Name |
methyl 3-[[4-chloro-2-(tetrazol-1-yl)benzoyl]amino]propanoate |
InChI |
InChI=1S/C12H12ClN5O3/c1-21-11(19)4-5-14-12(20)9-3-2-8(13)6-10(9)18-7-15-16-17-18/h2-3,6-7H,4-5H2,1H3,(H,14,20) |
InChI Key |
HNJQTJBCRNFCSQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCNC(=O)C1=C(C=C(C=C1)Cl)N2C=NN=N2 |
Origin of Product |
United States |
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